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Compound of Interest

Compound Name: Suc-AAPA-pNA

Cat. No.: B1406592 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the enzymatic activity of

α-chymotrypsin using the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-

Alanine p-nitroanilide (Suc-AAPA-pNA).

Principle of the Assay
α-Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-

terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and

phenylalanine.[1] This assay quantifies chymotrypsin activity based on the hydrolysis of the

synthetic peptide substrate, Suc-AAPA-pNA.[2] The enzyme catalyzes the cleavage of the

amide bond between the peptide and p-nitroaniline (pNA). The release of the yellow-colored

pNA results in an increased absorbance at 405 nm. The rate of this increase is directly

proportional to the chymotrypsin activity in the sample under the specified assay conditions.[3]
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Caption: Enzymatic hydrolysis of Suc-AAPA-pNA by α-chymotrypsin.

Materials and Equipment
Reagents:

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

Suc-AAPA-pNA (N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide)[2]

Trizma® base (Tris)

Calcium Chloride (CaCl₂)

Hydrochloric Acid (HCl), 1 M

Dimethyl Sulfoxide (DMSO)
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Ultrapure water

Equipment:

Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405

nm in kinetic mode[4]

Temperature-controlled incubator or plate reader (37°C)

Calibrated pipettes and tips

96-well flat-bottom microplates

Reagent reservoirs

pH meter

Reagent Preparation
1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3 at 37°C):

Dissolve 6.05 g of Trizma base in ~900 mL of ultrapure water.
Add 2.94 g of Calcium Chloride dihydrate.
Adjust the pH to 8.3 at 37°C using 1 M HCl.
Bring the final volume to 1 L with ultrapure water.
Store at 2-8°C for up to two months.[3]

2. Chymotrypsin Stock Solution (1 mg/mL):

Prepare a 1 mM HCl solution by diluting 1 M HCl in ultrapure water.
Dissolve α-chymotrypsin powder in ice-cold 1 mM HCl to a final concentration of 1 mg/mL.[5]
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Chymotrypsin Working Solution (e.g., 10 µg/mL):

Immediately before use, dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to
the desired concentration. The optimal concentration should be determined empirically but
typically ranges from 1-20 µg/mL.
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4. Substrate Stock Solution (20 mM Suc-AAPA-pNA):

Dissolve Suc-AAPA-pNA in 100% DMSO to create a 20 mM stock solution.
Aliquot and store at -20°C, protected from light.

5. Substrate Working Solution (1 mM):

On the day of the assay, dilute the Substrate Stock Solution in Assay Buffer to a final
concentration of 1 mM.

Experimental Protocol: 96-Well Plate Kinetic Assay
This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes as

needed while maintaining the final concentrations.
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Caption: General workflow for the chymotrypsin kinetic assay.

Procedure:

Set the microplate reader to 37°C.

Prepare the assay plate by adding reagents to each well as described in Table 2.
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Add 100 µL of Assay Buffer to the "Blank" wells.

Add 50 µL of Assay Buffer to the "Sample" and "Negative Control" wells.

Add 50 µL of the sample containing chymotrypsin (or Chymotrypsin Working Solution for

positive control) to the "Sample" wells.

Add 50 µL of the corresponding sample buffer (without enzyme) to the "Negative Control"

wells.

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.[3]

Initiate the enzymatic reaction by adding 100 µL of the 1 mM Substrate Working Solution to

all wells.

Immediately place the plate in the microplate reader and begin measuring the absorbance at

405 nm every 30-60 seconds for 10 to 20 minutes.[4]

Data Presentation and Analysis
Data Summary Tables:

Table 1: Summary of Assay Conditions and

Reagent Concentrations

Parameter Value

Enzyme α-Chymotrypsin

Substrate Suc-AAPA-pNA

Assay Type Kinetic, Spectrophotometric

Wavelength (λ) 405 nm[3]

Temperature 37°C[4]

Final Reaction Volume 200 µL

Final Substrate Conc. 0.5 mM

Assay Buffer 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3
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| Table 2: Pipetting Scheme for a 96-Well Plate Assay (Volumes in µL) | |

Component Blank Well Negative Control Sample Well

Assay Buffer 100 50 50

Sample / Enzyme 0 50 (Buffer only) 50

Pre-incubate at 37°C

for 5 min

Substrate Working

Soln. (1 mM)
100 100 100

| Total Volume | 200 | 200 | 200 |

Calculations:

Determine the Rate of Reaction: Plot absorbance (405 nm) versus time (minutes). The rate

of reaction (ΔA₄₀₅/min) is the slope of the initial linear portion of this curve.

Correct for Background: Subtract the rate of the Negative Control from the rate of the

Sample wells to correct for any non-enzymatic hydrolysis of the substrate.

Corrected Rate = (ΔA₄₀₅/min)ₛₐₘₚₗₑ - (ΔA₄₀₅/min)ₙₑ₉ₐₜᵢᵥₑ 𝒸ₒₙₜᵣₒₗ

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance

change to enzymatic activity.

Activity (µmol/min/mL) = (Corrected Rate × Total Volume) / (ε × Path Length × Enzyme

Volume)

Where:

Corrected Rate is the change in absorbance per minute (ΔA₄₀₅/min).

Total Volume is the final reaction volume in the well (in mL, e.g., 0.2 mL).
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ε (Molar Extinction Coefficient) for p-nitroaniline at pH 8.3 and 405 nm is approximately

9,620 M⁻¹cm⁻¹.

Path Length is the light path through the well in cm. For many 96-well plates, this must be

determined or a standard curve used. For a standard 1 cm cuvette, the value is 1.

Enzyme Volume is the volume of the enzyme solution added to the well (in mL, e.g., 0.05

mL).

Unit Definition: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that

hydrolyzes 1.0 µmole of Suc-AAPA-pNA per minute at 37°C and pH 8.3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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